molecular formula C12H14ClNO3 B14752516 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate CAS No. 4790-92-5

4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate

Cat. No.: B14752516
CAS No.: 4790-92-5
M. Wt: 255.70 g/mol
InChI Key: ZUIXATGNVPEOAZ-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is a chemical compound known for its use as a pesticide. It is a derivative of carbamate and benzofuran, and it exhibits insecticidal properties. This compound is used to control a variety of pests in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate typically involves the reaction of methyl isocyanate with 4-chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and formulated for use as a pesticide.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used to replace the chlorine atom.

Major Products Formed

    Hydrolysis: 4-Chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylamine.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Products with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a model compound to study carbamate chemistry and reactions.

    Biology: Investigated for its effects on various biological systems and organisms.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new pesticides and agrochemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. By blocking this enzyme, the compound causes an accumulation of acetylcholine, leading to paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission.

Comparison with Similar Compounds

4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is unique due to its specific chemical structure and insecticidal properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

CAS No.

4790-92-5

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H14ClNO3/c1-12(2)6-7-8(13)4-5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

ZUIXATGNVPEOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)OC(=O)NC)Cl)C

Origin of Product

United States

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